molecular formula C11H20Cl2N2 B3088326 {4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride CAS No. 1185126-47-9

{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride

Cat. No.: B3088326
CAS No.: 1185126-47-9
M. Wt: 251.19
InChI Key: CHAPKYHJVNAGSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride is a chemical compound with the molecular formula C11H18N2.2ClH. It is commonly used in various scientific research applications due to its unique chemical properties .

Scientific Research Applications

{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride is widely used in scientific research, including:

Safety and Hazards

For safety information and potential hazards associated with “{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride”, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride typically involves the reaction of 4-(dimethylaminomethyl)benzylamine with methylamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the formation of the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amine oxides, primary amines, and substituted benzylamines .

Mechanism of Action

The mechanism of action of {4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator of certain biochemical pathways, depending on the context of its use. The exact molecular targets and pathways involved vary based on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)benzylamine dihydrochloride
  • N,N-Dimethylbenzylamine
  • N-Methylbenzylamine

Uniqueness

{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and make it suitable for diverse scientific applications. Its dual functionality as both a benzylamine and a dimethylamine derivative provides versatility in synthetic chemistry .

Properties

IUPAC Name

1-[4-[(dimethylamino)methyl]phenyl]-N-methylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2.2ClH/c1-12-8-10-4-6-11(7-5-10)9-13(2)3;;/h4-7,12H,8-9H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAPKYHJVNAGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)CN(C)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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